N-Methyl(~15~N)acetamide
Overview
Description
N-Methyl(~15~N)acetamide is an organic compound with the molecular formula C3H7NO. It is a derivative of acetamide where one of the hydrogen atoms on the nitrogen is replaced by a methyl group. This compound is known for its use as a solvent and an intermediate in organic synthesis, particularly in the pharmaceutical industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methyl(~15~N)acetamide can be synthesized through the reaction of acetic acid with methylamine. The reaction typically occurs at a temperature range of 70-80°C for about 2 hours. The process involves aminating, evaporating water, evaporating acid, and fractionating the product .
Industrial Production Methods: In industrial settings, the preparation of this compound involves the dehydration of acetic acid and methylamine. This method is suitable for large-scale production due to its efficiency and minimal corrosion to apparatus .
Chemical Reactions Analysis
Types of Reactions: N-Methyl(~15~N)acetamide undergoes various chemical reactions, including:
Hydrolysis: When exposed to acids or bases, it hydrolyzes to form acetic acid and methylamine.
Reaction with Nitrous Acid: It reacts with nitrous acid to form nitroso compounds.
Reaction with Acetic Anhydride: It forms N-methyl diacetamide upon refluxing with acetic anhydride.
Common Reagents and Conditions:
Acids and Bases: Used in hydrolysis reactions.
Nitrous Acid: Used to form nitroso compounds.
Acetic Anhydride: Used in the formation of N-methyl diacetamide.
Major Products:
Acetic Acid and Methylamine: From hydrolysis.
Nitroso Compounds: From reaction with nitrous acid.
N-Methyl Diacetamide: From reaction with acetic anhydride.
Scientific Research Applications
N-Methyl(~15~N)acetamide has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in studies involving protein interactions due to its ability to form hydrogen bonds.
Medicine: Utilized in the synthesis of pharmaceuticals, including antibiotics like cephalosporins.
Industry: Acts as an intermediate in the production of pesticides and other chemicals.
Mechanism of Action
The mechanism of action of N-Methyl(~15~N)acetamide involves its ability to form hydrogen bonds, which is crucial in protein interactions. It can act as a ligand in various chemical reactions, facilitating the formation of complex compounds .
Comparison with Similar Compounds
Acetamide: The parent compound, which lacks the methyl group on the nitrogen.
N,N-Dimethylacetamide: Contains two methyl groups on the nitrogen.
N-Methyl-N-(trimethylsilyl)acetamide: A derivative with a trimethylsilyl group
Uniqueness: N-Methyl(~15~N)acetamide is unique due to its specific hydrogen bonding capabilities and its role as an intermediate in the synthesis of various pharmaceuticals and industrial chemicals. Its ability to act as a solvent and reagent in organic synthesis further distinguishes it from similar compounds .
Properties
IUPAC Name |
N-methylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO/c1-3(5)4-2/h1-2H3,(H,4,5)/i4+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLUUHNLEMFGTQ-AZXPZELESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[15NH]C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80745785 | |
Record name | N-Methyl(~15~N)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80745785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31685-41-3 | |
Record name | Acetamide-15N, N-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31685-41-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl(~15~N)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80745785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 31685-41-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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